Isobornyl acrylate
Overview
Description
Isobornyl acrylate, also known as this compound, is a chemical compound with the molecular formula C₁₃H₂₀O₂. It is a monofunctional acrylate monomer that is widely used in the production of various polymers, coatings, and adhesives. This compound is known for its excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .
Preparation Methods
Isobornyl acrylate can be synthesized through several methods. One common method involves the reaction of camphene with acrylic acid in the presence of a catalyst such as phosphomolybdic heteropolyacid . Another method involves the reaction of (-)-borneol with acryloyl chloride in anhydrous tetrahydrofuran (THF) in the presence of triethylamine . These methods typically require specific reaction conditions, such as controlled temperatures and the use of inhibitors to prevent unwanted polymerization.
Chemical Reactions Analysis
Isobornyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize when exposed to sources of free radicals, such as UV light or electron beam (EB) radiation.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Crosslinking: It can act as a crosslinking agent in radiation-curable coatings.
Common reagents used in these reactions include photoinitiators for UV curing and radical initiators for polymerization. The major products formed from these reactions are polymers and copolymers with enhanced mechanical and chemical properties.
Scientific Research Applications
Isobornyl acrylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acrylic acid isobornyl ester involves its ability to polymerize and crosslink when exposed to sources of free radicals. The bicyclic structure of the compound provides increased glass transition temperature (Tg) and minimizes crosslinking, resulting in coatings and inks with good hardness, resiliency, flexibility, and impact resistance . The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other monomers, leading to the formation of a polymer network.
Comparison with Similar Compounds
Isobornyl acrylate can be compared with other similar compounds, such as:
Isobornyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Trimethylolpropane triacrylate: A trifunctional acrylate monomer used for similar applications but with higher crosslinking density.
2-Ethylhexyl acrylate: A monofunctional acrylate monomer with different physical properties and applications.
The uniqueness of acrylic acid isobornyl ester lies in its bicyclic structure, which provides a balance between hardness and flexibility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCQDPCAWOCSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859939 | |
Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
128946-20-3, 5888-33-5 | |
Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128946-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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